5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one 5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one
Brand Name: Vulcanchem
CAS No.: 165615-84-9
VCID: VC20919382
InChI: InChI=1S/C19H19N3O3/c1-24-13-3-4-18(25-2)12(7-13)9-15-14-10-17-16(21-19(23)22-17)8-11(14)5-6-20-15/h3-4,7-8,10H,5-6,9H2,1-2H3,(H2,21,22,23)
SMILES: COC1=CC(=C(C=C1)OC)CC2=NCCC3=CC4=C(C=C32)NC(=O)N4
Molecular Formula: C19H19N3O3
Molecular Weight: 337.4 g/mol

5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one

CAS No.: 165615-84-9

Cat. No.: VC20919382

Molecular Formula: C19H19N3O3

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one - 165615-84-9

Specification

CAS No. 165615-84-9
Molecular Formula C19H19N3O3
Molecular Weight 337.4 g/mol
IUPAC Name 5-[(2,5-dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one
Standard InChI InChI=1S/C19H19N3O3/c1-24-13-3-4-18(25-2)12(7-13)9-15-14-10-17-16(21-19(23)22-17)8-11(14)5-6-20-15/h3-4,7-8,10H,5-6,9H2,1-2H3,(H2,21,22,23)
Standard InChI Key CJUGSAUGBTZRFB-UHFFFAOYSA-N
Isomeric SMILES COC1=CC(=C(C=C1)OC)CC2=C3C=C4C(=NC(=O)N4)C=C3CCN2
SMILES COC1=CC(=C(C=C1)OC)CC2=NCCC3=CC4=C(C=C32)NC(=O)N4
Canonical SMILES COC1=CC(=C(C=C1)OC)CC2=C3C=C4C(=NC(=O)N4)C=C3CCN2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator